molecular formula C8H3F3O3 B14014389 2,3,4-Trifluoro-5-formylbenzoic acid CAS No. 926629-49-4

2,3,4-Trifluoro-5-formylbenzoic acid

Cat. No.: B14014389
CAS No.: 926629-49-4
M. Wt: 204.10 g/mol
InChI Key: DFTBJJRFIONUQU-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-formylbenzoic acid (CAS 926629-49-4) is a fluorinated benzoic acid derivative of high interest in advanced chemical synthesis and pharmaceutical research . The compound features a molecular formula of C8H3F3O3 and a molecular weight of 204.10 g/mol . Its structure incorporates both a carboxylic acid and an aldehyde functional group on a trifluorinated benzene ring, making it a versatile and valuable bifunctional building block . The presence of the electron-withdrawing fluorine atoms can significantly influence the compound's acidity and the reactivity of its functional groups, similar to other fluorinated benzoic acids used in catalysis and as synthetic intermediates . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care; available safety information suggests it may cause skin and eye irritation and specific target organ toxicity upon prolonged exposure . Appropriate precautionary statements should be followed, including using personal protective equipment and working in a well-ventilated area . For comprehensive handling and safety details, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

926629-49-4

Molecular Formula

C8H3F3O3

Molecular Weight

204.10 g/mol

IUPAC Name

2,3,4-trifluoro-5-formylbenzoic acid

InChI

InChI=1S/C8H3F3O3/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1-2H,(H,13,14)

InChI Key

DFTBJJRFIONUQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)F)F)C=O

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Methods

Method Description Starting Material Key Reagents & Conditions Yield (%) Purity (%) Notes
Direct halogenation of 2,3,4-trifluorobenzoic acid 2,3,4-Trifluorobenzoic acid I2 or Br2, activated MnO2, oxidizing agent, nitrogen atmosphere, oil bath heating 60-70 >98 (HPLC) High regioselectivity; halogenated intermediates useful for further functionalization
Metalation and electrophilic formylation 2,3,4-Trifluoro-5-halobenzoic acid LDA, CO2 or formylating agents Variable Not specified Requires low temperature; multi-step; limited direct reports
Biginelli cyclization (for related fluorinated formylbenzoic acids) 2-Fluoro-5-formylbenzoic acid or intermediates Ytterbium triflate catalyst, urea, other reagents Not specified Not specified Demonstrates utility of formylbenzoic acids in heterocyclic synthesis
Novel nitration and oxidation method (for 4-formylbenzoic acid) 3-Amino-4-hydroxymethylbenzophenone Potassium nitrate, terbium oxide, reflux, potassium bromide Improved Not specified Shorter reaction time, higher yield; conceptual for fluorinated analogues

Detailed Analysis and Research Findings

  • The direct halogenation method is industrially advantageous due to its simplicity, high yield, and purity, making it the preferred route for preparing halogenated intermediates that can be further transformed into formyl derivatives.
  • The absence of purification steps such as recrystallization in some protocols indicates the robustness of the halogenation step and the high selectivity for the 5-position on the trifluorobenzoic acid ring.
  • The use of activated manganese dioxide and controlled addition of halogen sources is critical for maintaining reaction efficiency and selectivity.
  • Metalation with LDA followed by electrophilic formylation, while less documented specifically for 2,3,4-trifluoro-5-formylbenzoic acid, is a plausible synthetic route based on analogous chemistry reported for related fluorinated benzoic acids.
  • The Biginelli cyclization approach, though more focused on downstream heterocyclic synthesis, underscores the synthetic accessibility and reactivity of fluorinated formylbenzoic acids in medicinal chemistry contexts.
  • Novel synthetic methods reported for non-fluorinated formylbenzoic acids suggest potential for adaptation to fluorinated systems, which could improve yields and reduce reaction complexity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing effects of fluorine atoms and the formyl group direct electrophilic attacks to specific positions. Key reactions include:

Halogenation

  • Bromination : Reacts with bromine (Br₂) in the presence of MnO₂ and H₂SO₄ at 90°C to yield 5-bromo-2,3,4-trifluorobenzoic acid (98.2% purity, 63% yield) .

  • Iodination : Using sodium iodide (NaI) and iodine (I₂) under acidic conditions produces 5-iodo-2,3,4-trifluorobenzoic acid (60% yield) .

Table 1: Halogenation Reaction Conditions and Outcomes

HalogenReagents/ConditionsProductYieldPuritySource
Br₂MnO₂, H₂SO₄, 90°C5-Bromo derivative63%98.2%
I₂NaI, H₂SO₄, 0–25°C5-Iodo derivative60%>95%

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2, 3, and 4 undergo substitution under basic or catalytic conditions:

  • Cyanide Displacement : Treatment with sodium cyanide (NaCN) in polar aprotic solvents replaces fluorine at position 5 with a nitrile group, forming 2,3,4-trifluoro-5-cyanobenzoic acid .

  • Amination : Reacts with ammonia or amines under copper catalysis to yield amino-substituted derivatives .

Key Factor : Steric and electronic effects favor substitution at position 5 due to reduced steric hindrance .

Aldehyde Functionalization

The formyl group (-CHO) participates in condensation and oxidation-reduction reactions:

Condensation with Urea

  • In Biginelli cyclization reactions, the aldehyde reacts with urea and acetylated indazoles under ytterbium triflate catalysis to form dihydropyrimidinone derivatives (e.g., intermediates for anticancer agents) .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, yielding 2,3,4-trifluoro-5-(hydroxymethyl)benzoic acid.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives. For example, coupling with 4-methylphenylboronic acid produces 2,3,4-trifluoro-5-(4-methylbenzoyl)benzoic acid .

Table 2: Cross-Coupling Reaction Parameters

PartnerCatalystSolventYieldApplicationSource
4-Methylphenylboronic acidPd(OAc)₂THF81%Anticancer intermediates

Acid-Derived Reactions

The carboxylic acid group enables salt formation and esterification:

Esterification

  • Reacts with methanol (MeOH) and H₂SO₄ to form methyl 2,3,4-trifluoro-5-formylbenzoate, a precursor for further functionalization.

Amidation

  • Coupling with amines (e.g., 5-aminoindazole) using EDCl/HOBt forms amides critical in drug discovery .

Thermal and Stability Data

  • Decarboxylation : At temperatures >200°C, the compound loses CO₂ to form 2,3,4-trifluorobenzaldehyde.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strongly basic media (pH >10) .

Mechanistic Insights

  • Regioselectivity : Fluorine atoms at positions 2, 3, and 4 deactivate the ring, directing electrophiles to position 5 via meta-directing effects .

  • Kinetics : Halogenation follows second-order kinetics, with activation energy (Eₐ) of ~50 kJ/mol for bromination .

Scientific Research Applications

2,3,4-Trifluoro-5-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trifluoro-5-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated benzoic acids are critical in medicinal and materials chemistry due to their enhanced stability and reactivity. Below is a comparative analysis of 2,3,4-Trifluoro-5-formylbenzoic acid with structurally related compounds:

Table 1: Comparison of Key Properties

Compound Name Substituents Key Functional Groups Acidity (pKa)* Reactivity Highlights Synthesis Challenges
2,3,4-Trifluoro-5-formylbenzoic acid 2-F, 3-F, 4-F, 5-CHO -COOH, -CHO ~1.8–2.2† Formyl enables Schiff base formation Selective fluorination and oxidation
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 2-F, 4-F, 3-Cl, 5-OH -COOH, -OH ~2.5–3.0† Hydroxyl participates in etherification Bromination/hydrolysis steps
2,4,5-Trifluorobenzoic acid 2-F, 4-F, 5-F -COOH ~1.5–1.8† High acidity due to trifluoro substituents Direct fluorination regioselectivity

Key Differences and Insights

Acidity : The trifluoro substitution in 2,3,4-Trifluoro-5-formylbenzoic acid enhances acidity compared to hydroxylated analogs (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid). The formyl group’s electron-withdrawing nature further lowers pKa relative to compounds with electron-donating groups (-OH or -Cl).

Reactivity : The formyl group distinguishes the compound from hydroxyl- or halogen-substituted analogs. It facilitates reactions like condensations (e.g., forming hydrazones or imines), which are less accessible in hydroxylated derivatives.

Synthesis : Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid involves bromination and hydrolysis steps , whereas introducing a formyl group into a fluorinated aromatic system may require formylation via Vilsmeier-Haack or directed ortho-metalation strategies.

Biological Activity

2,3,4-Trifluoro-5-formylbenzoic acid is a benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound contains trifluoromethyl groups, which significantly influence its chemical behavior and biological interactions. This article reviews the biological activity of 2,3,4-trifluoro-5-formylbenzoic acid, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2,3,4-trifluoro-5-formylbenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. The presence of trifluoromethyl groups enhances the acidity and reactivity of the compound compared to its non-fluorinated counterparts. The synthesis process often includes halogenation steps to introduce the trifluoro group effectively .

Antimicrobial Activity

Research has demonstrated that 2,3,4-trifluoro-5-formylbenzoic acid exhibits moderate antimicrobial properties. It has been tested against various bacterial strains and fungi. Notably, it showed significant activity against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Escherichia coli32
Candida albicans64
Bacillus cereus16
Aspergillus niger32

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using several cancer cell lines to determine the safety profile of 2,3,4-trifluoro-5-formylbenzoic acid. In vitro studies indicated that this compound does not exhibit significant cytotoxic effects on normal human fibroblasts at concentrations up to 10 μg/mL . However, it showed varying degrees of inhibition on cancer cell lines such as Hep-G2 and A2058.

The biological mechanisms through which 2,3,4-trifluoro-5-formylbenzoic acid exerts its effects appear to involve modulation of key cellular pathways. Studies suggest that it may enhance the activity of proteasome and autophagy-lysosome pathways in human cells, contributing to improved protein homeostasis . This action is particularly relevant in aging contexts where these pathways are known to decline.

Case Studies

  • Antitumor Activity : A study evaluated the effects of several benzoic acid derivatives on tumor cell lines. Among these, 2,3,4-trifluoro-5-formylbenzoic acid demonstrated notable anti-proliferative effects against Hep-G2 cells with an IC50 value of approximately 25 µM .
  • Antimicrobial Efficacy : In a comparative study assessing various benzoic acid derivatives for antimicrobial activity, 2,3,4-trifluoro-5-formylbenzoic acid was found to be more effective than traditional antibiotics against resistant strains of bacteria .

Q & A

Q. What role does the trifluoromethyl group play in enhancing metabolic stability of derived pharmaceuticals?

  • Methodology : The CF3 group reduces oxidative metabolism by cytochrome P450 enzymes. Perform in vitro microsomal stability assays comparing trifluoromethylated vs. non-fluorinated analogs. Molecular docking studies predict interactions with target proteins (e.g., hydrophobic pockets) .

Tables for Key Data

Property Value Reference
Molecular Weight226.11 g/mol (estimated)
Melting Point Range~215–220°C (analog-based)
pKa (estimated)~1.5–2.5 (due to fluorine EWGs)
Solubility in DMSO>50 mg/mL

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